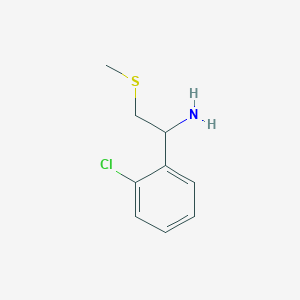
1-(2-Chlorophenyl)-2-methylsulfanylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(2-Chlorophenyl)-2-methylsulfanylethanamine and related compounds involves several key reactions. For example, 2-Chloro-5-methylthiophene, a similar compound, can be synthesized through the reaction of 2-methylthiophene with sulfuryl chloride, yielding a product in 73.96% yield (Zhangqi Yang, 2010). This type of reaction could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been studied using various techniques. For instance, the structures of chloro(triphenylmethyl)sulfanes were determined, revealing details about their molecular conformation and decomposition pathways, which may provide insights into the structural characteristics of this compound (C. R. Williams et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving chlorophenyl compounds can lead to various products, depending on the conditions and reactants used. For example, the enzyme-catalyzed reactions of certain chlorophenyl compounds have been studied to understand their interactions and inhibitory properties (K. Tipton et al., 1983). These findings can be relevant when considering the chemical behavior of this compound.
Physical Properties Analysis
The physical properties of chlorophenyl compounds, such as their melting points, solubility, and crystal structure, are essential for their practical applications. For instance, the crystal structure of 1,2‐Bis[4‐(4‐chlorophenyl)‐1,3‐thiazol‐2‐yl]disulfane was determined, providing valuable information about its solid-state characteristics (J. Hartung et al., 2005). Such data can help in understanding the physical properties of this compound.
Chemical Properties Analysis
The chemical properties of compounds like this compound, including reactivity, stability, and interaction with other chemicals, are crucial for their application in synthesis and industry. Studies on related compounds can provide insights into these properties. For example, the synthesis and structural analysis of 1,1,2-trichloro-2-[2-chloro-2-(organylsulfanyl)ethenyl]cyclopropanes offered information on their reactivity and potential chemical applications (V. Nikonova et al., 2018).
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Toxicology
Chlorophenols, including compounds related to 1-(2-Chlorophenyl)-2-methylsulfanylethanamine, are noted for their moderate to considerable toxic effects on mammalian and aquatic life. The persistence of these compounds in the environment can become moderate to high depending on conditions, with a notable impact on aquatic ecosystems. They are generally associated with strong organoleptic effects, indicating a significant environmental footprint (Krijgsheld & Gen, 1986). Similarly, the isomeric composition of organic pollutants like DDT, which shares structural similarities with chlorophenyl compounds, undergoes significant environmental shifts, influencing the persistence and bioaccumulation of these chemicals in ecosystems (Ricking & Schwarzbauer, 2012).
Toxicity Mechanisms in Aquatic Life
The toxic effects of chlorophenols on fish highlight the acute and chronic impacts of such compounds, which include oxidative stress, immune system alterations, endocrine disruption, and potential carcinogenic effects through both direct and indirect mechanisms involving metabolic products (Ge et al., 2017). This comprehensive understanding of toxicity mechanisms underscores the broader ecological and health implications of chlorophenol pollution.
Degradation and Removal Techniques
The degradation of chlorinated phenols, including those related to this compound, through methods involving zero valent iron and bimetallic systems, presents a promising avenue for mitigating environmental impact. These methods offer efficient pathways for the dechlorination of chlorophenols, highlighting the potential for remediation technologies to address pollution from such compounds (Gunawardana, Singhal, & Swedlund, 2011).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-2-methylsulfanylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c1-12-6-9(11)7-4-2-3-5-8(7)10/h2-5,9H,6,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSACFFAABWTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(C1=CC=CC=C1Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

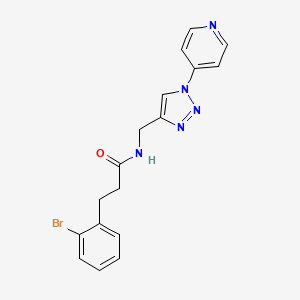
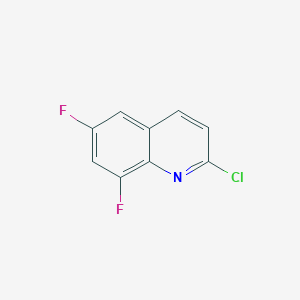
![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498462.png)
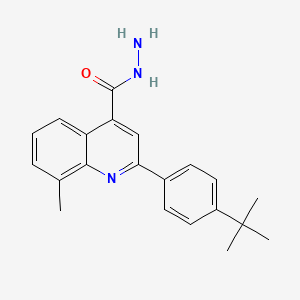
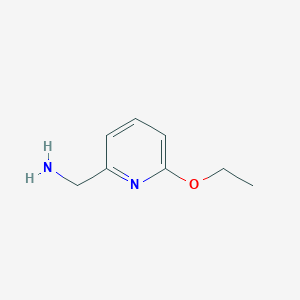
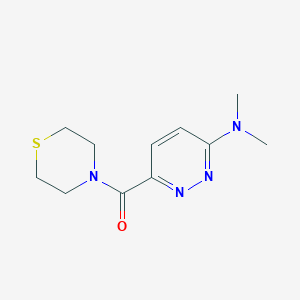
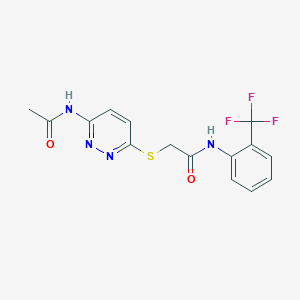
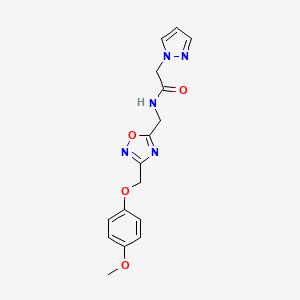
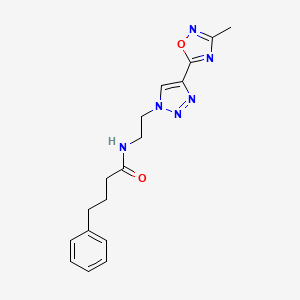
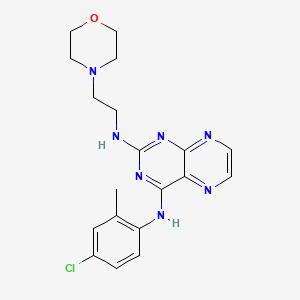
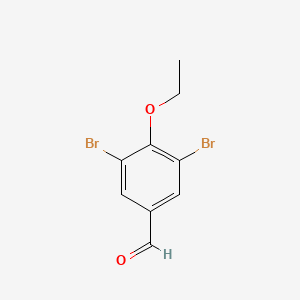
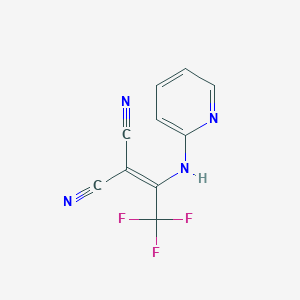
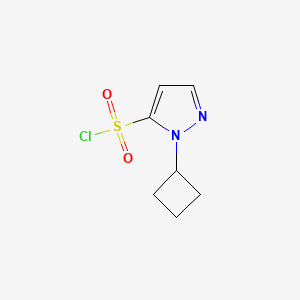
![N-(2-methoxybenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2498482.png)